molecular formula C19H14ClN3OS B2553475 (Z)-3-((3-chlorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-35-4

(Z)-3-((3-chlorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2553475
CAS No.: 476676-35-4
M. Wt: 367.85
InChI Key: BMJSEKKUFCKIIZ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((3-Chlorophenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic small molecule designed for research purposes, integrating distinct pharmacophoric elements within a single scaffold. This compound features an acrylonitrile core conjugated with an aminophenyl moiety and a 4-arylthiazole unit, a structural motif found in compounds investigated for central nervous system (CNS) activity . The thiazole ring is a privileged structure in medicinal chemistry, known to contribute to good cell permeability and the ability to cross the blood-brain barrier, making it a valuable scaffold for neuropharmacological research . The specific molecular architecture of this chemical suggests potential for interaction with key neurological targets. Its design incorporates an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain, which are recognized pharmacophoric features for ligands targeting the GABAergic system, a primary pathway for regulating neuronal excitability and preventing abnormal electrical activity in the brain . Consequently, this compound is of significant interest for in vitro and in vivo studies aimed at understanding epileptic seizures and related neurological disorders. Furthermore, given that thiazole-containing derivatives have also been explored as regulators of phosphodiesterase type 5 (PDE5) and inhibitors of cyclooxygenase (COX) enzymes, this compound may hold additional value for research into inflammatory processes and vascular biology . Researchers can utilize this compound as a chemical tool to probe these complex biological mechanisms.

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-24-17-7-2-4-13(8-17)18-12-25-19(23-18)14(10-21)11-22-16-6-3-5-15(20)9-16/h2-9,11-12,22H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSEKKUFCKIIZ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differentiators and Implications

The Z-configuration may confer stereoselective binding, as seen in bioactive acrylonitriles .

Synthetic Flexibility :

  • The thiazole core allows modular substitution, as demonstrated by urea-linked analogs () and nitro/methoxy variants ().

Potential Applications: Anticancer drug development (via cytotoxicity modulation). Photothermal materials (based on crystal elasticity trends in ).

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